3-(1H-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)propanoate
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Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)propanoate is a synthetic organic compound that features a tetrazole ring and a fluorophenoxy group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)propanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Ester Linkage: The ester linkage is formed by reacting the phenol derivative with a suitable acylating agent, such as an acid chloride or an anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)propanoate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products
Oxidation: Tetrazole N-oxides
Reduction: Amines
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.
Material Science: The tetrazole ring’s stability and electron-rich nature make it useful in the development of new materials with unique electronic properties.
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with biological targets, enhancing the compound’s binding affinity and specificity . The fluorophenoxy group can further modulate the compound’s lipophilicity and membrane permeability, influencing its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the fluorophenoxy group.
2-(2-Fluorophenoxy)acetic acid: Similar in structure but lacks the tetrazole ring.
1-(2-Fluorophenyl)-1H-tetrazole: Similar in structure but has a different substitution pattern.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)propanoate is unique due to the combination of the tetrazole ring and the fluorophenoxy group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H13FN4O3 |
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Molecular Weight |
328.30 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(2-fluorophenoxy)propanoate |
InChI |
InChI=1S/C16H13FN4O3/c1-11(23-15-8-3-2-7-14(15)17)16(22)24-13-6-4-5-12(9-13)21-10-18-19-20-21/h2-11H,1H3 |
InChI Key |
IAOKUZBSJWBSPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC(=C1)N2C=NN=N2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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